8-Ethyl-2-(4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ETHYL-2-[4-({[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-2-[4-({[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzothiophene core, followed by the introduction of the piperazine and pyridopyrimidine moieties. Key steps include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions.
Construction of the pyridopyrimidine ring: This can be done through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-ETHYL-2-[4-({[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful for studying biological pathways and mechanisms.
Medicine: Potential therapeutic applications could include the development of new drugs or treatments for various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-ETHYL-2-[4-({[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to changes in cellular function or behavior.
Comparison with Similar Compounds
Similar Compounds
6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL: Shares the benzothiophene core but lacks the additional functional groups.
2-[4-({[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]: Similar structure but without the pyridopyrimidine ring.
Uniqueness
The uniqueness of 8-ETHYL-2-[4-({[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID lies in its complex structure, which combines multiple functional groups and heterocyclic rings, providing a wide range of potential chemical and biological activities.
Properties
Molecular Formula |
C28H34N6O5S2 |
---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
8-ethyl-2-[4-[(6-methyl-3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C28H34N6O5S2/c1-4-12-39-26(38)21-17-7-6-16(3)13-20(17)41-24(21)31-28(40)34-10-8-33(9-11-34)27-29-14-18-22(35)19(25(36)37)15-32(5-2)23(18)30-27/h14-16H,4-13H2,1-3H3,(H,31,40)(H,36,37) |
InChI Key |
KOEYSCYLDVVSGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)N3CCN(CC3)C4=NC=C5C(=O)C(=CN(C5=N4)CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.